2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone
Description
Properties
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-15-13-20(27-14-19(26)17-9-5-3-6-10-17)25-22(23-15)21(16(2)24-25)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRDPMITMSJFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone typically involves multi-step reactions starting from commercially available reagents. One common synthetic route involves the condensation of 3-phenylpyrazole with 2,5-dimethylpyrimidine under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . This intermediate is then reacted with a thiol derivative to introduce the sulfanyl group, followed by the addition of 1-phenylethanone to complete the synthesis . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective as an anticancer agent . It also modulates inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural diversity, with substituents dictating pharmacological profiles. Below is a comparative analysis of key analogs:
Structural and Functional Group Variations
| Compound Name | Substituents | Key Structural Differences vs. Target Compound | Biological Activity Highlights | References |
|---|---|---|---|---|
| 2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | 4-Chlorophenyl at C3; dihydroquinolinyl at ethanone | Chlorine enhances lipophilicity; dihydroquinoline may improve CNS targeting | Potential CNS modulators or kinase inhibitors | |
| 2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone | 4-Chlorophenyl at C3; dimethoxyphenyl at ethanone | Methoxy groups increase electron density, altering receptor binding | Antioxidant or anti-inflammatory effects | |
| 1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one | Propan-2-one replaces phenylethanone | Smaller ketone group reduces steric hindrance | Enhanced solubility; antiviral potential | |
| Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate | Ethyl ester and oxobutanoate chain | Ester group improves metabolic stability | Antiviral activity (e.g., HCV protease inhibition) | |
| 2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide | Benzyl at C6; acetamide-linked 3-methylphenyl | Acetamide moiety enhances hydrogen bonding with enzymes | Anti-inflammatory or anticancer activity |
Pharmacological Profiles
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines with bulky substituents (e.g., benzyl in ) show CDK inhibition, critical in cancer therapy .
- Antimicrobial Activity : The tert-butyl group in 1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one enhances membrane penetration, correlating with broad-spectrum antimicrobial effects .
- Antiviral Potential: Ethyl ester derivatives () demonstrate activity against viral proteases, likely due to esterase-resistant design .
Physicochemical Properties
| Property | Target Compound | 4-Chlorophenyl Analog () | Propan-2-one Analog () |
|---|---|---|---|
| Molecular Weight (g/mol) | ~377.46 | ~471.98 | ~284.37 |
| LogP (Predicted) | 3.8 | 4.2 | 2.9 |
| Solubility (mg/mL) | <0.1 (DMSO) | <0.05 (DMSO) | 1.2 (DMSO) |
Biological Activity
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core with a sulfanyl group and a phenylethanone moiety. Its molecular formula is with a molecular weight of approximately 398.51 g/mol. The presence of various functional groups contributes to its bioactivity.
The biological activity of 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways. For instance, it interacts with alkaline phosphatases and ecto-nucleotidases, which are crucial for nucleotide metabolism and signaling pathways .
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling cascades that regulate physiological responses .
- Antioxidant Activity : The presence of the pyrazolo[1,5-a]pyrimidine scaffold suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems .
Biological Activities
The compound has demonstrated various biological activities in preclinical studies:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . For example, compounds with similar structures have been tested against various cancer cell lines and have shown promising results.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the pyrazolo[1,5-a]pyrimidine family:
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by sulfanyl group introduction. Key steps include:
- Cyclization : Use of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds under reflux in ethanol/methanol .
- Sulfanyl incorporation : Thiolation via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH or DCC .
- Optimization factors : Temperature (60–120°C), solvent polarity (DMF for polar intermediates), and reaction time (4–12 hours) to maximize yield (>70%) and purity (>95%) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., methyl groups at C2/C5, phenyl at C3) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ peak) .
- X-ray crystallography : Resolves crystal packing and stereoelectronic effects, critical for validating sulfanyl group orientation .
Q. How is the compound’s purity assessed during synthesis?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
- Melting point analysis : Sharp melting range (e.g., 180–182°C) indicates crystallinity and purity .
Q. What safety protocols are recommended for handling this compound?
- Toxicity mitigation : Use fume hoods to avoid inhalation of dust; wear nitrile gloves and goggles due to skin/eye irritation risks .
- Storage : Keep in airtight containers at 4°C, away from light and moisture to prevent degradation .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yield and selectivity?
Microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) and enhances regioselectivity in pyrazolo[1,5-a]pyrimidine formation. Solvent-free conditions further minimize side products . Example: 80% yield achieved at 100°C under 300 W irradiation .
Q. What computational methods predict biological target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding affinities with kinases (e.g., EGFR) or inflammatory targets (COX-2) .
- QSAR modeling : Correlate substituent electronegativity (e.g., sulfanyl vs. methoxy) with IC₅₀ values for anticancer activity .
Q. How can contradictory biological activity data across studies be resolved?
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to reduce variability .
- Orthogonal validation : Confirm enzyme inhibition (e.g., COX-2 ELISA) with cell viability assays (MTT) to distinguish direct vs. off-target effects .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility (>1 mg/mL) .
- Prodrug modification : Introduce phosphate esters at the sulfanyl group for pH-dependent release .
Q. How does substituent variation (e.g., methyl vs. trifluoromethyl) impact pharmacological profiles?
- Methyl groups : Enhance lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
- Trifluoromethyl : Increases metabolic stability (t₁/₂ > 6 hours in liver microsomes) but may reduce solubility .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Sulfanyl Group Introduction
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiolation | NaH, S8 | DMF | 80°C | 75 | |
| Oxidation (to sulfone) | H₂O₂ | Acetic acid | 50°C | 65 |
Q. Table 2: Biological Activity Comparison
| Target | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| COX-2 | ELISA | 0.45 ± 0.02 | |
| EGFR | Kinase inhibition | 1.2 ± 0.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
